5-(trifluoromethyl)piperidin-2-imine hydrochloride
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Overview
Description
5-(trifluoromethyl)piperidin-2-imine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atomThis compound is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)piperidin-2-imine hydrochloride can be achieved through several methods:
From 6-membered rings: Starting from pipecolic acid or lactam derivatives, a trifluoromethyl group is introduced.
From pyridine or pyridinone derivatives: Reduction of these derivatives leads to the formation of the desired compound.
From 5-membered rings: Ring expansion of prolinol derivatives can yield the target compound.
From linear amines: Cyclization of linear amines can also produce the compound.
From dienes/dienophiles: [4 + 2]-cycloaddition reactions are another route to synthesize this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed hydrogenation and other catalytic processes are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)piperidin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of piperidinones and other derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives with potential biological activity .
Scientific Research Applications
5-(trifluoromethyl)piperidin-2-imine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)piperidin-2-imine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-trifluoromethylpiperidine
- α-trifluoromethylpiperidinic derivatives
- Trifluoromethylpyridines
Uniqueness
5-(trifluoromethyl)piperidin-2-imine hydrochloride is unique due to its specific structure, which combines the piperidine ring with a trifluoromethyl group and an imine functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
165384-34-9 |
---|---|
Molecular Formula |
C6H10ClF3N2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
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